9,9,10,10-tetradeuteriooctadecanoic acid
Overview
Description
Stearic Acid-d4, also known as octadecanoic-9,9,10,10-d4 acid, is a deuterium-labeled form of stearic acid. It is a long-chain saturated fatty acid with the molecular formula C18H32D4O2. This compound is primarily used as an internal standard for the quantification of stearic acid in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Stearic Acid-d4 involves the incorporation of deuterium atoms into the stearic acid molecule. This can be achieved through catalytic hydrogenation of stearic acid in the presence of deuterium gas. The reaction typically occurs under high pressure and temperature conditions to ensure the complete replacement of hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of Stearic Acid-d4 follows similar principles but on a larger scale. The process involves the hydrogenation of stearic acid using deuterium gas in large reactors. The reaction conditions are carefully controlled to achieve high purity and yield of the deuterated product. The final product is then purified through distillation and crystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Stearic Acid-d4 undergoes typical reactions of saturated carboxylic acids. These include:
Reduction: Stearic Acid-d4 can be reduced to stearyl alcohol-d4 using reducing agents such as lithium aluminum hydride (LiAlH4).
Esterification: It can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid or hydrochloric acid as catalysts.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Major Products:
Reduction: Stearyl alcohol-d4.
Esterification: Stearic acid esters (e.g., methyl stearate-d4, ethyl stearate-d4).
Oxidation: Shorter-chain fatty acids and carbon dioxide.
Scientific Research Applications
Stearic Acid-d4 is widely used in scientific research due to its unique properties:
Biology: It is used in metabolic studies to trace the incorporation and metabolism of stearic acid in biological systems.
Medicine: Research involving lipid metabolism and the effects of fatty acids on health often utilizes Stearic Acid-d4 as a tracer.
Mechanism of Action
The mechanism of action of Stearic Acid-d4 is similar to that of stearic acid. It is metabolized in the body through beta-oxidation, a process that breaks down fatty acids to produce energy. The deuterium atoms in Stearic Acid-d4 allow researchers to trace its metabolic pathway and study its effects on lipid metabolism. The primary molecular targets include enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase and carnitine palmitoyltransferase .
Comparison with Similar Compounds
Stearic Acid: The non-deuterated form of Stearic Acid-d4, commonly found in animal and vegetable fats.
Palmitic Acid-d4: Another deuterium-labeled fatty acid with a 16-carbon chain.
Oleic Acid-d4: A deuterium-labeled monounsaturated fatty acid with an 18-carbon chain
Uniqueness: Stearic Acid-d4 is unique due to its deuterium labeling, which makes it an invaluable tool in analytical and metabolic studies. Unlike its non-deuterated counterpart, Stearic Acid-d4 provides precise quantification and tracing capabilities, making it essential for research in lipid metabolism and related fields .
Biological Activity
9,9,10,10-tetradeuteriooctadecanoic acid, also known as tetradeuterated stearic acid, is a deuterated fatty acid derivative of octadecanoic acid. The incorporation of deuterium isotopes into fatty acids is primarily used in metabolic studies and to understand lipid metabolism pathways. This compound has garnered interest in various biological research contexts due to its unique isotopic labeling properties that facilitate the investigation of metabolic processes.
Metabolic Pathways and Mechanisms
The biological activity of this compound can be explored through its role in lipid metabolism. Deuterated fatty acids like this compound are utilized in mechanistic studies of enzyme-catalyzed reactions, particularly hydroxylation processes. Research indicates that the kinetic isotope effect (KIE) can provide insights into the enzymatic mechanisms involved in fatty acid metabolism . The substitution of hydrogen with deuterium alters the reaction kinetics, allowing researchers to infer details about enzyme activity and substrate interactions.
Case Studies
Case Study 1: Enzyme-Catalyzed Hydroxylation Reactions
A study utilizing this compound focused on understanding the mechanism of enzyme-catalyzed hydroxylation reactions. The research demonstrated that the incorporation of deuterium significantly impacted the reaction rates compared to non-deuterated substrates. This finding underscores the importance of isotopic labeling in elucidating metabolic pathways involving fatty acids .
Case Study 2: Lipid Metabolism in Bacterial Systems
Another relevant study investigated the role of fatty acids in Staphylococcus aureus lipid metabolism. Although not directly involving this compound, it highlighted how different fatty acids are utilized by bacteria for membrane synthesis and energy production. The findings suggest that deuterated fatty acids could similarly be incorporated into bacterial membranes and influence metabolic processes .
Summary of Key Findings
Implications for Future Research
The unique properties of this compound present opportunities for further research into lipid metabolism and its implications for health and disease. Future studies could explore:
- The specific metabolic pathways affected by this compound in various organisms.
- Its potential role as a tracer in metabolic studies involving human or animal models.
- The impact of deuterated fatty acids on microbial resistance mechanisms.
Properties
IUPAC Name |
9,9,10,10-tetradeuteriooctadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i9D2,10D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQXTHQIDYTFRH-YQUBHJMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCC)C([2H])([2H])CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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